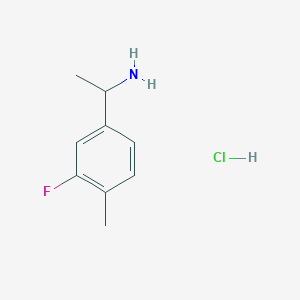

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLAOTNJWNXKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl"

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. As a substituted phenethylamine, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics—such as solubility, pKa, melting point, and spectral signature—is paramount for predicting its behavior in biological systems and for the rational design of formulation and delivery strategies. This document synthesizes theoretical knowledge with practical, field-proven methodologies to offer a robust framework for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Strategic Importance of Physicochemical Profiling

1-(3-Fluoro-4-methylphenyl)ethanamine HCl belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds and pharmaceutical agents.[1][2] The introduction of fluorine and methyl substituents on the phenyl ring significantly modulates the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets and its metabolic fate.

The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability, a common strategy in pharmaceutical development. A thorough characterization of its physicochemical properties is not merely an academic exercise; it is a critical first step in the drug development pipeline. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its bioavailability, efficacy, and safety.[3][4][5] In essence, a molecule's physicochemical profile is the foundation upon which all subsequent preclinical and clinical development is built.[6][7]

Molecular and Structural Data

A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.

-

IUPAC Name: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

-

Synonyms: 3-Fluoro-4-methyl-alpha-methylbenzylamine HCl

-

Chemical Structure:

(Illustrative image - actual structure would be depicted here) -

Molecular Formula: C₉H₁₃ClFN

-

Molecular Weight: 189.66 g/mol

The structure features a chiral center at the alpha-carbon of the ethylamine chain, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer has been isolated. The fluorine atom at the meta-position and the methyl group at the para-position create a distinct electronic and lipophilic profile on the aromatic ring.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl. It is important to note that while some values can be accurately calculated, properties like melting point and solubility require empirical determination.

| Property | Value / Expected Range | Significance in Drug Development |

| Physical State | White to off-white crystalline solid | Influences handling, formulation (e.g., for tablets or capsules), and dissolution rate. |

| Melting Point (°C) | ~210-225 (Expected) | A sharp melting point is an indicator of purity. The value is critical for many formulation processes.[8] |

| pKa | 9.0 - 10.5 (Predicted) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability across membranes, and receptor binding. |

| Aqueous Solubility | High (as HCl salt) | Essential for dissolution in the gastrointestinal tract and for the preparation of parenteral formulations. |

| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted for free base) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and potential for toxicity.[3] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. The data obtained from these methods provide an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For 1-(3-Fluoro-4-methylphenyl)ethanamine HCl, the following spectral features are anticipated. The presence of fluorine will introduce characteristic C-F and H-F coupling.[9]

-

¹H NMR:

-

Aromatic Protons: Signals in the ~7.0-7.5 ppm range, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Methine Proton (CH-NH₃⁺): A quartet or multiplet around ~4.0-4.5 ppm.

-

Methyl Protons (CH₃-Aryl): A singlet around ~2.3 ppm.[9]

-

Methyl Protons (CH₃-CH): A doublet around ~1.5 ppm.

-

Amine Protons (NH₃⁺): A broad singlet, potentially downfield (~8-9 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the ~115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller couplings.[9]

-

Aliphatic Carbons: Signals for the methine and methyl carbons will appear in the upfield region (~15-55 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized HCl salt.

-

Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺ at an m/z corresponding to the mass of C₉H₁₂FN.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group or cleavage of the benzylic C-C bond.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A broad and strong band from the ammonium (NH₃⁺) group in the 2800-3200 cm⁻¹ range.

-

C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band in the 1000-1400 cm⁻¹ region.[10]

Experimental Protocols and Workflows

The following section details the methodologies for determining the critical physicochemical parameters. The rationale behind each step is provided to ensure a deep understanding of the process.

Workflow for Physicochemical Characterization

The overall process follows a logical progression from identity confirmation to quantitative property measurement.

Caption: Workflow for comprehensive physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which the compound is 50% ionized and 50% in its neutral (free base) form. For an amine, this equilibrium is crucial for its interaction with biological systems. Potentiometric titration is a robust and direct method for its determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is a concern.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.

Caption: Relationship between pKa, pH, and biological properties.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities arising from synthesis or degradation.[11] A validated HPLC method is essential for quality control.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare two mobile phases. For example, Eluent A: 0.1% Formic Acid in Water; Eluent B: 0.1% Formic Acid in Acetonitrile.

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 254 nm (or a wavelength of maximum absorbance for the chromophore).

-

Gradient: A typical gradient would be 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Sources

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceutics | Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance [mdpi.com]

- 8. 2C-D - Wikipedia [en.wikipedia.org]

- 9. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 11. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3-Fluoro-4-methylphenyl)ethanamine Hydrochloride

Executive Summary

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is a specialized chiral building block used in high-precision medicinal chemistry. Belonging to the class of

This guide provides a comprehensive technical analysis of the compound, detailing its identification, synthetic pathways, and application in lead optimization. It is designed for researchers requiring actionable protocols for synthesis, purification, and characterization.

Chemical Identity & Profile[1][2][3][4][5][6][7][8]

The compound exists as two enantiomers,

Nomenclature and Identifiers[3][5]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number (HCl Salt) | 1820570-24-8 (Generic/Racemic reference) |

| CAS Number ((S)-Freebase) | 1241682-49-4 |

| CAS Number (Ketone Precursor) | 42444-14-4 (3'-Fluoro-4'-methylacetophenone) |

| Molecular Formula | |

| Molecular Weight | 189.66 g/mol (Salt) / 153.19 g/mol (Base) |

| SMILES | CC1=C(C=C(C=C1)C(C)N)F.Cl |

Physicochemical Properties (Predicted)

| Parameter | Value | Significance |

| Appearance | White to off-white crystalline solid | Indicates high purity salt formation. |

| Solubility | Water, Methanol, DMSO | Polar salt form suitable for aqueous assays. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH; good for cation-pi interactions. |

| LogP (Freebase) | ~2.1 | Moderate lipophilicity; CNS penetrant potential. |

Synthetic Methodologies

The synthesis of this compound typically proceeds via the ketone precursor, 3'-Fluoro-4'-methylacetophenone (CAS 42444-14-4) . Two primary routes are recommended depending on the requirement for enantiopurity.

Route A: Reductive Amination (Racemic)

This robust method yields the racemic amine, which can be subsequently resolved or used as a reference standard.

Protocol:

-

Imine Formation: Charge a reaction vessel with 3'-Fluoro-4'-methylacetophenone (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.

-

Reduction: Add Sodium Cyanoborohydride (

, 1.5 eq) portion-wise at 0°C. -

Reaction: Stir at room temperature for 12–24 hours under

atmosphere. -

Workup: Quench with aqueous NaOH (pH > 10). Extract with Dichloromethane (DCM).

-

Salt Formation: Treat the organic phase with 4M HCl in Dioxane to precipitate the hydrochloride salt.

Route B: Asymmetric Synthesis (Enantioselective)

For high-value applications requiring the

Mechanism: Condensation of the ketone with chiral tert-butanesulfinamide yields a chiral ketimine. Diastereoselective reduction establishes the stereocenter, followed by acidic cleavage of the auxiliary.

Figure 1: Asymmetric Synthesis via Ellman's Auxiliary. This pathway ensures high enantiomeric excess (>98% ee) by leveraging the steric bulk of the sulfinyl group during the reduction step.

Medicinal Chemistry Applications

This building block is highly valued for its ability to fine-tune the physicochemical profile of a drug candidate.

The "Fluoro-Methyl" Effect

-

Metabolic Blocking: The methyl group at the para-position blocks metabolic oxidation (hydroxylation) of the phenyl ring, extending the half-life (

) of the drug. -

Electronic Modulation: The fluorine atom at the meta-position exerts an electron-withdrawing effect (

), lowering the electron density of the aromatic ring without introducing significant steric clash. This can strengthen -

Conformational Lock: The

-methyl group restricts the rotation of the amine, reducing the entropic penalty upon binding to the receptor.

Structural Decision Logic

When to use this scaffold versus the non-fluorinated analog?

Figure 2: Rational Design Logic. The decision to incorporate the 3-fluoro-4-methyl motif is driven by specific metabolic and electronic optimization needs.

Analytical Characterization

Validating the identity and purity of the synthesized hydrochloride salt is mandatory before biological testing.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Proton NMR | Consistent with structure; integration of methyl doublet (~1.5 ppm) and aromatic protons. | |

| Fluorine NMR | Single peak (decoupled) indicating mono-fluorination. | |

| Purity | HPLC-UV (254 nm) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | > 98% ee (for asymmetric batches) |

| Counterion | Ion Chromatography or Titration | 0.95 – 1.05 eq Chloride content |

Handling and Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (Acute Tox. 4).[1]

-

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent degradation.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine/Nitrogen content).

References

-

Chemical Identity & CAS Data

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for (1S)-1-(3-Fluoro-4-methylphenyl)ethylamine.

-

URL: [Link]

-

Synthetic Precursor Data

- Source: Fisher Scientific / Alfa Aesar.

-

URL: [Link]

-

Chiral Synthesis Methodology

- Source: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

URL: [Link]

-

Commercial Availability & Synonyms

-

Source: Fluorochem Ltd. Product Sheet for (1S)-1-(3-Fluoro-4-methylphenyl)ethylamine (CAS 1241682-49-4).[2]

-

Sources

"in vitro studies of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride"

An In-Depth Technical Guide to the In Vitro Characterization of 1-(3-Fluoro-4-methylphenyl)ethanamine Hydrochloride

Introduction: A Framework for Understanding a Novel Phenethylamine

This compound is a substituted phenethylamine and a structural analog of amphetamine. Compounds within this class are known for their potent central nervous system (CNS) activity, primarily mediated through interactions with monoamine transporters. As with any novel psychoactive compound, a thorough and systematic in vitro characterization is the foundational step in understanding its pharmacological profile, potential therapeutic applications, and toxicological risks.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each experimental step. The methodologies outlined here form a critical path for generating a robust, reliable, and interpretable dataset, essential for making informed decisions in a research or preclinical setting.

Compound Profile & Physicochemical Properties

A precise understanding of the molecule's basic properties is a prerequisite for all subsequent biological testing.

-

Chemical Structure:

-

IUPAC Name: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

-

Common Synonyms: 3-Fluoro-4-methylamphetamine HCl; 3-FMA HCl

-

Chemical Class: Substituted Phenethylamine

-

-

Physicochemical Data (Predicted/Reference-Based): The following table summarizes key properties. Accurate experimental determination is a critical first step, as these values impact solubility for assay preparation and potential for membrane permeability.

| Property | Value | Significance in In Vitro Studies |

| Molecular Formula | C₁₀H₁₄FN • HCl | Defines the elemental composition. |

| Molecular Weight | 203.68 g/mol | Essential for preparing stock solutions of known molarity. |

| Solubility | High in aqueous buffers (as HCl salt) | Crucial for ensuring the compound remains in solution in assay media. |

| pKa (Predicted) | ~9.5 - 10.5 | Influences the ionization state at physiological pH (7.4), which affects target interaction and membrane transport. |

| LogP (Predicted) | ~2.5 - 3.0 | Predicts lipophilicity, which can influence cell membrane permeability and potential for off-target effects. |

Part I: Primary Pharmacodynamics - Unraveling Monoamine Transporter Interactions

Expert Rationale

The defining characteristic of amphetamine-class compounds is their interaction with the monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[1] Compounds can act as inhibitors (blockers) of this reuptake or as substrates (releasers), which cause the transporter to reverse its function and expel neurotransmitters into the synapse.[1] Distinguishing between these two mechanisms is paramount, as releasers typically have a more profound physiological effect and a higher abuse potential.

Our chosen experimental system—Human Embryonic Kidney 293 (HEK293) cells stably expressing the human transporters—is the industry standard.[2][3] This model provides a clean, isolated system to study the interaction with each transporter individually, avoiding the confounding variables present in native tissue preparations.[2][4]

Experimental Workflow: A Two-Stage Approach

A logical workflow is essential to build a comprehensive pharmacological picture. We first assess the compound's ability to block transporter function (inhibition) and then determine if it can induce neurotransmitter release (efflux).

Caption: General workflow for assessing in vitro cytotoxicity.

Protocol 3: MTT Cell Viability Assay

Objective: To determine the concentration of the test compound that reduces the viability of PC12 cells by 50% (CC₅₀) following a 24 or 48-hour exposure.

Methodology:

-

Cell Seeding: Seed PC12 cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing a range of concentrations of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl (e.g., 1 µM to 1 mM). Include vehicle-only wells (negative control) and wells with a known toxin (e.g., Triton X-100) as a positive control for cell death.

-

Incubation: Incubate the plate for 24 or 48 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log concentration of the test compound and fit the data to determine the CC₅₀ value.

Part III: In Vitro Metabolism - Stability and Enzyme Interactions

Expert Rationale

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions (DDI). [5]The primary site of drug metabolism is the liver, and the Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast majority of clinical drugs. [6]We use Human Liver Microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs, as a cost-effective and reliable in vitro system. [7][8] This section is divided into two key experiments:

-

Metabolic Stability: How quickly is the compound broken down by liver enzymes? This predicts hepatic clearance.

-

CYP Inhibition: Does the compound inhibit major CYP enzymes? This predicts the potential to dangerously elevate levels of co-administered drugs. [9]

Protocol 4: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Aliquot the HLM suspension into tubes and add the test compound at a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

-

Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. A control reaction without the NADPH system is essential to account for non-enzymatic degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. [10]5. Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). [11][12] Methodology:

-

Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and a specific probe substrate for the CYP isoform being tested.

-

Inhibitor Addition: Add the test compound across a range of concentrations. Include wells with a known selective inhibitor for that isoform as a positive control and vehicle-only wells as a no-inhibition control.

-

Initiation: Pre-warm the plate to 37°C, then initiate the reaction by adding an NADPH-regenerating system.

-

Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that is within the linear range of metabolite formation for the probe substrate.

-

Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing & Analysis: Centrifuge to precipitate protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. [9]

Summary & Integrated Perspective

The successful execution of these in vitro studies provides a foundational pharmacological and toxicological profile for this compound.

| Assay | Key Parameter | Interpretation |

| Uptake Inhibition | IC₅₀ (DAT, NET, SERT) | Potency as a monoamine transporter blocker. |

| Release Assay | EC₅₀, Eₘₐₓ | Potency and efficacy as a monoamine releaser. |

| Cytotoxicity | CC₅₀ | The concentration at which the compound is toxic to neuronal cells. |

| Metabolic Stability | t₁/₂, CLᵢₙₜ | Prediction of how quickly the compound will be cleared by the liver. |

| CYP Inhibition | IC₅₀ (vs. major isoforms) | Potential for causing drug-drug interactions. |

This multi-faceted dataset allows researchers to classify the compound's mechanism of action, benchmark its potency against reference compounds, and identify potential liabilities such as neurotoxicity or drug-drug interactions. These data are indispensable for guiding further research, whether in the context of medicinal chemistry optimization or as a component of a regulatory submission for preclinical studies.

References

-

de Sousa, R. B., de Pinho, D. S., da Silva, D. D., de Lourdes Bastos, M., & Guedes de Pinho, P. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. Available from: [Link]

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Available from: [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

-

Lee, H. J., Lee, J. H., Kim, H. J., Jang, C. G., & Kim, H. C. (2019). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction Biology, 25(4), e12846. Available from: [Link]

-

Das, S., & Sanyal, M. (2021). In vitro models for neurotoxicology research. ResearchGate. Available from: [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. Available from: [Link]

-

LifeNet Health. (n.d.). CYP Inhibition Assay. Available from: [Link]

-

Storch, A., Ludolph, A. C., & Schwarz, J. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International, 35(5), 371-381. Available from: [Link]

-

Ruenraroengsak, P., & Novak, P. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. Cytotechnology, 72(5), 641-656. Available from: [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in Pharmacological Sciences, 27(7), 375-383. Available from: [Link]

-

Ferrer, J. V., & Javitch, J. A. (2004). Cocaine and substituted-cysteine accessibility scanning of the dopamine transporter. Molecular Pharmacology, 65(4), 901-909. Available from: [Link]

-

Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428. Available from: [Link]

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. enamine.net [enamine.net]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines

Abstract

The strategic incorporation of fluorine into the phenethylamine scaffold represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated phenethylamines, targeted at researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical principles governing fluorine's influence, explore its nuanced effects at key central nervous system targets—including monoamine transporters and serotonin receptors—and detail the self-validating experimental workflows essential for robust SAR determination. Through an integration of established literature, quantitative data, and field-proven protocols, this guide aims to illuminate the causal pathways from molecular structure to biological function, empowering the rational design of next-generation therapeutics.

The Rationale for Fluorination in Phenethylamine Drug Design

The phenethylamine skeleton, a phenyl ring connected to an amino group by a two-carbon chain, is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds.[1] The process of substituting hydrogen atoms on this core structure allows for the fine-tuning of its pharmacological properties.[1] Fluorine, owing to its unique electronic properties, has become a "magic bullet" in this optimization process.[2]

The introduction of fluorine can profoundly impact a molecule's psychoactivity, leading to effects ranging from a significant loss to a marked enhancement and prolongation of its biological action.[3] This is not merely an additive effect; it is a strategic modification that leverages several key physicochemical principles:

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing fluorine at a site that is otherwise susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the molecule's metabolic stability and half-life.[4][5]

-

Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the proximal amino group. This change alters the molecule's ionization state at physiological pH, which can significantly affect its ability to cross the blood-brain barrier and interact with its target receptors.

-

Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions within a receptor's binding pocket, such as hydrogen bonds and dipole-dipole interactions.[2] These additional interactions can lead to a substantial increase in binding affinity and selectivity for the intended target.[2][6]

-

Conformational Control: The introduction of a fluorine atom can alter the molecule's preferred conformation, locking it into a shape that is more favorable for binding to its biological target.[2]

It is the interplay of these factors that dictates the ultimate pharmacological outcome, making a deep understanding of fluorination SAR essential for rational drug design.

SAR of Fluorinated Phenethylamines at Key CNS Targets

The specific placement of fluorine on the phenethylamine scaffold—whether on the aromatic ring or the ethylamine sidechain—dramatically influences its interaction with different central nervous system targets.

Serotonin 5-HT₂A Receptors

The 5-HT₂A receptor is a primary target for many psychedelic phenethylamines.[7][8][9][10] Structure-activity relationship studies have demonstrated that halogen substituents on the phenyl ring can exert positive effects on binding affinity, particularly when placed at the para (4-position) of the ring.[7][8][9][10]

The impact of fluorination, however, is highly context-dependent. For example:

-

In the escaline series, a single fluoro- substitution leads to a near-total loss of psychoactive effects.[3]

-

Conversely, difluoro- and trifluoro- substitutions on the escaline and mescaline backbones can retain or even significantly increase potency and duration of action compared to their non-fluorinated parent compounds.[3]

This suggests that the electronic and steric effects of multiple fluorine atoms can create a synergistic effect, potentially enhancing binding pocket interactions or improving the pharmacokinetic profile in a way that a single fluorine atom does not. The N-benzyl derivatives of phenethylamines (NBOMes) are potent agonists of the 5-HT₂ receptors, and substitutions on the benzyl ring have been shown to result in very high receptor affinity.[11]

Monoamine Transporters (DAT, NET, SERT)

Fluorination plays a critical role in modulating the activity of phenethylamines at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition is a key mechanism for many stimulant and antidepressant drugs.[12]

Studies on fluorinated phenmetrazine derivatives (which share the phenethylamine core) show that these compounds are potent inhibitors of dopamine and norepinephrine uptake, with potencies comparable to cocaine.[13] Interestingly, they are significantly less potent at the serotonin transporter.[13] This indicates that fluorination can be used to engineer selectivity between the different monoamine transporters. Quantitative structure-activity relationship (QSAR) models have been developed to predict the reuptake inhibition of serotonin, dopamine, and norepinephrine by phenethylamines, providing a computational framework for designing compounds with specific transporter profiles.[14]

Dopamine D₂ Receptors

While many phenethylamines primarily target monoamine transporters, direct receptor interaction is also a key consideration. The substitution of a hydroxyl group with fluorine can create interesting pharmacological profiles. In one series, a 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivative was synthesized, which can be viewed as an analog of dopamine where the para-hydroxyl is replaced by fluorine.[15] This compound showed a slightly lower affinity for both D-1 and D-2 dopamine receptors compared to dopamine itself.[15]

However, adding N-alkyl substituents to this fluorinated core dramatically decreased affinity for D-1 sites while greatly enhancing affinity and selectivity for D-2 binding sites.[15] This demonstrates a powerful SAR principle: fluorination can create a scaffold whose selectivity is then powerfully modulated by substitutions at other positions, such as the amine.

The Impact of Fluorination on Pharmacokinetics & Metabolism

A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability.[4] The metabolic fate of a phenethylamine is often determined by enzymes like Cytochrome P450, which hydroxylate the aromatic ring or alkyl side chain, marking it for clearance.

By placing a fluorine atom at a metabolically vulnerable position, chemists can create a "metabolic shield." The high strength of the C-F bond makes it resistant to enzymatic cleavage, preventing oxidation at that site. This can lead to:

-

Increased Bioavailability: Less of the drug is metabolized on its first pass through the liver.

-

Longer Half-Life: The drug circulates in the body for a longer period, potentially allowing for less frequent dosing.[3]

-

Improved Safety Profile: Blocking metabolism can prevent the formation of potentially toxic metabolites.

While the C-F bond is strong, the metabolic fate of fluorinated molecules can still be complex, and understanding these pathways is crucial for drug development.[16]

Experimental Workflows for SAR Determination

Establishing a robust SAR requires a systematic and self-validating experimental approach. The following protocols represent a standard workflow for characterizing novel fluorinated phenethylamines.

Diagram: General Workflow for SAR Determination

This diagram outlines the logical flow from initial compound design to comprehensive pharmacological profiling.

Caption: A typical iterative workflow for establishing the structure-activity relationship of novel compounds.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT₂A) by measuring its ability to compete with a radiolabeled ligand.

Principle: This is a competitive displacement assay. A constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with a source of the receptor (e.g., cell membranes from transfected HEK293 cells). The addition of increasing concentrations of a non-radiolabeled test compound will displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer, often Tris-based (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts like MgCl₂.[17]

-

Radioligand Solution: Dilute the radioligand stock (e.g., [³H]5-CT) in assay buffer to a final concentration typically near its Kd value.

-

Test Compound Solutions: Prepare a serial dilution of the fluorinated phenethylamine analogs in the assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

-

Receptor Preparation: Thaw cryopreserved cell membranes expressing the target receptor on ice. Homogenize and dilute in ice-cold assay buffer to a predetermined optimal concentration.

-

-

Assay Execution (in a 96-well plate):

-

To each well, add the following in order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

-

50 µL of the serially diluted test compound.

-

50 µL of the diluted radioligand solution.

-

100 µL of the diluted receptor membrane preparation.[18]

-

-

The final volume in each well is 250 µL.

-

-

Incubation:

-

Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[17]

-

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash each filter disc 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter mat in a scintillation bag or vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Dopamine Reuptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the reuptake of dopamine via the dopamine transporter (DAT).

Principle: This assay uses cells expressing DAT (e.g., HEK293-DAT cells) or synaptosomes (nerve terminals) rich in DAT. The cells are pre-incubated with the test compound and then exposed to radiolabeled dopamine ([³H]DA). The transporter's activity is measured by the amount of [³H]DA that is taken up by the cells. An effective inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture HEK293 cells stably transfected with the human dopamine transporter (hDAT) to confluence.

-

One day prior to the assay, seed the cells into a 96-well plate at an appropriate density.

-

-

Preparation of Reagents:

-

Uptake Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Test Compound Solutions: Prepare serial dilutions of the fluorinated phenethylamine analogs in uptake buffer.

-

Radiolabeled Dopamine Solution: Prepare a solution of [³H]DA in uptake buffer. The final concentration in the assay should be low (e.g., 20 nM) to ensure uptake is primarily mediated by the high-affinity transporter.[12]

-

-

Assay Execution:

-

Aspirate the culture medium from the cells and wash gently with pre-warmed uptake buffer.

-

Add the test compound solutions to the wells and pre-incubate the cells at 37°C for 15-20 minutes.[12]

-

To initiate uptake, add the [³H]DA solution to all wells and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[12] The short duration ensures measurement of the initial rate of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.[12] The cold temperature immediately stops the transporter activity.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating overnight.[12]

-

Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Define 100% uptake as the signal in wells without any inhibitor and 0% uptake (non-specific) using a known potent DAT inhibitor (e.g., cocaine or GBR-12909).

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Synthesis & Case Studies

To illustrate the SAR principles, the following table summarizes hypothetical but representative data for a series of phenethylamines, showing how fluorination impacts receptor affinity and transporter inhibition.

| Compound | Structure (Modification on Phenethylamine) | 5-HT₂A Ki (nM) | DAT IC₅₀ (nM) |

| Parent (A) | Unsubstituted | 150 | 800 |

| Analog A-1 | 4-Fluoro | 45 | 650 |

| Analog A-2 | 2,5-Difluoro | 85 | 720 |

| Analog A-3 | 4-Fluoro, N-Methyl | 60 | 350 |

| Analog B | 4-Methoxy | 25 | 1200 |

| Analog B-1 | 4-Methoxy, β-Fluoro | 30 | 1500 |

| Analog B-2 | 4-Trifluoromethoxy | 15 | 950 |

Analysis of Table:

-

Ring Fluorination (A-1): Placing a single fluorine at the 4-position significantly improves 5-HT₂A affinity, consistent with literature findings that para-halogenation is often favorable.[7][8][9] The effect on DAT is minimal.

-

Side-Chain Fluorination (B-1): Adding a fluorine to the β-carbon of the ethylamine side chain has little effect on 5-HT₂A affinity but slightly decreases DAT inhibition, suggesting this position is sensitive for transporter interaction.

-

Electron-Withdrawing Groups (B-2): Replacing the electron-donating methoxy group with a strongly electron-withdrawing trifluoromethoxy group enhances 5-HT₂A affinity, highlighting the importance of electronic effects in receptor binding.

Diagram: Simplified 5-HT₂A Receptor Signaling Cascade

This diagram illustrates the downstream signaling pathway activated by a 5-HT₂A receptor agonist, providing context for functional assays that measure endpoints like ERK phosphorylation.

Caption: Simplified Gq-coupled signaling cascade for the 5-HT₂A receptor, a common target for phenethylamines.

Conclusion and Future Directions

The structure-activity relationship of fluorinated phenethylamines is a complex but highly rewarding field of study. As this guide has detailed, the strategic placement of fluorine is not a simple modification but a nuanced tool for precisely sculpting the pharmacological profile of a molecule. By blocking metabolic pathways, altering electronic properties, and enhancing receptor-ligand interactions, fluorination allows for the optimization of potency, selectivity, and pharmacokinetics.

The key takeaways for the drug development professional are:

-

Position is Paramount: The SAR is highly dependent on the location of the fluorine atom(s). Ring fluorination often impacts receptor affinity, while side-chain fluorination can influence transporter interactions and metabolism.

-

Context is Critical: The effect of fluorine is heavily influenced by the other substituents on the phenethylamine scaffold. It can act synergistically or antagonistically with other groups.

Future research will likely focus on more complex fluorination patterns, including the use of fluorinated alkyl groups (e.g., trifluoromethyl, fluoroethyl) to probe deeper into receptor binding pockets and further optimize drug-like properties. The continued development of high-resolution crystal structures of receptors in complex with these ligands will provide invaluable insight, transforming rational drug design from a set of empirical rules into a truly predictive science.

References

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022-10-13).

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (2024-10-17). Available at: [Link]

-

Fluorine in psychedelic phenethylamines - PubMed. (n.d.). Available at: [Link]

-

Substituted phenethylamine - Wikipedia. (n.d.). Available at: [Link]

-

Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024-03-06). Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. (n.d.). Available at: [Link]

-

Fluorine in psychedelic phenethylamines - ResearchGate. (2025-08-06). Available at: [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (n.d.). Available at: [Link]

-

25-NB - Wikipedia. (n.d.). Available at: [Link]

-

Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study - ResearchGate. (n.d.). Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (n.d.). Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Available at: [Link]

-

JWH-018 - Wikipedia. (n.d.). Available at: [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed. (n.d.). Available at: [Link]

-

In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - MDPI. (2024-05-22). Available at: [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (2025-09-09). Available at: [Link]

-

Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - RTI International. (2018). Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026-01-21). Available at: [Link]

-

Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC - NIH. (n.d.). Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (n.d.). Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Available at: [Link]

-

Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - bioRxiv. (2025-02-17). Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020-05-15). Available at: [Link]

-

Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025-03-10). Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Available at: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 10. pure.skku.edu [pure.skku.edu]

- 11. 25-NB - Wikipedia [en.wikipedia.org]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]

- 14. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. giffordbioscience.com [giffordbioscience.com]

"potential research applications of novel phenethylamine compounds"

Topic: Targeted Modulation of Novel Phenethylamine Scaffolds: Therapeutic Frontiers & Research Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

The phenethylamine backbone remains one of the most privileged scaffolds in medicinal chemistry, historically serving as the template for endogenous catecholamines (dopamine, norepinephrine) and exogenous sympathomimetics. However, recent advances in structural biology and functional selectivity have shifted the research focus from classical monoamine transporter inhibition to precise G-protein coupled receptor (GPCR) modulation.

This technical guide explores the novel research applications of phenethylamine derivatives, specifically focusing on psychoplastogens (neuroplasticity promoters), TAAR1 agonists (schizophrenia/addiction therapeutics), and biased 5-HT2A ligands . We provide actionable protocols for synthesis, functional assaying, and safety profiling, grounding all methodologies in rigorous scientific validation.

Structural Activity Relationship (SAR) & Molecular Design

The utility of the phenethylamine scaffold lies in its malleability. By modifying specific vectors on the pharmacophore, researchers can toggle between transporter affinity (DAT/NET/SERT), receptor agonism (5-HT2A, TAAR1), and metabolic stability.

The Pharmacophore Vectors

-

The Phenyl Ring (R2-R6): Substitution patterns here dictate receptor selectivity. 2,5-dimethoxy substitution is critical for 5-HT2A affinity (the "2C" and "DOx" patterns). Bulky hydrophobic groups at the 4-position (e.g., -CF3, -Et, -I) often enhance potency by engaging a hydrophobic pocket in the receptor orthosteric site.

-

The Alpha-Carbon: Methylation here (amphetamine structure) protects against MAO degradation, increasing oral bioavailability and duration. However, it also introduces chirality, where the (S)-isomer is typically more potent for stimulant effects, while the (R)-isomer may retain hallucinogenic or therapeutic properties with reduced sympathomimetic toxicity.

-

The Nitrogen Terminus: N-benzylation (as seen in the NBOMe series) creates "super-agonists" at 5-HT2A but introduces significant toxicity. Current research focuses on constrained nitrogen analogs (e.g., phenylpiperidines) to lock the bioactive conformation, reducing off-target binding.

Visualization: Phenethylamine SAR Logic

Figure 1: Strategic modification vectors of the phenethylamine scaffold and their downstream pharmacological consequences.

Neuropharmacology & Therapeutic Frontiers

Psychoplastogens: Engineering Neuroplasticity

Unlike traditional antidepressants, psychoplastogens are small molecules that rapidly promote structural and functional neuroplasticity (dendritogenesis, spinogenesis).[1] Novel phenethylamines are being designed to activate 5-HT2A receptors to trigger Brain-Derived Neurotrophic Factor (BDNF) release without inducing hallucinations.

-

Mechanism: Activation of 5-HT2A coupled to the mTOR pathway.

-

Lead Compounds: Non-hallucinogenic analogs (e.g., tabernanthalog-inspired phenethylamines) are currently being screened for their ability to increase dendritic arbor complexity in cortical neurons.

TAAR1 Agonists: A Non-Dopaminergic Approach to Psychosis

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that modulates monoaminergic transmission.[2]

-

Application: TAAR1 agonists (e.g., RO5166017 derivatives) reduce dopaminergic firing in the Ventral Tegmental Area (VTA) without blocking D2 receptors directly. This avoids the extrapyramidal side effects (catalepsy, tremors) associated with typical antipsychotics.

-

Novelty: Phenethylamines are endogenous ligands for TAAR1. Synthetic optimization focuses on increasing selectivity for TAAR1 over 5-HT receptors to treat schizophrenia and addiction.

Functional Selectivity (Biased Agonism)

The "Holy Grail" of phenethylamine research is separating the therapeutic effects from the hallucinogenic ones.

-

Canonical Pathway: 5-HT2A -> Gq -> PLC -> IP3/Ca2+ (Associated with hallucinations).

-

Non-Canonical Pathway: 5-HT2A -> Beta-Arrestin2 (Potential therapeutic neuroplasticity).

-

Goal: Design ligands that bias signaling toward Beta-Arrestin2 or specific G-protein subtypes.

Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (Functional Selectivity)

Purpose: To quantify the potency of novel compounds in activating the Gq-mediated calcium release pathway at 5-HT2A.

Materials:

-

HEK-293 cells stably expressing human 5-HT2A.[3]

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Probenecid (to inhibit anion transport).

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Aspirate media and add 100 µL of Calcium 6 dye loading buffer (containing 2.5 mM probenecid). Incubate for 1 hour at 37°C.

-

Compound Preparation: Dissolve novel phenethylamines in DMSO (stock 10 mM). Serial dilute in HBSS buffer to 4x final concentration.

-

Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

-

Injection: Inject 25 µL of compound solution.

-

Data Acquisition: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

-

Analysis: Calculate

and fit to a sigmoidal dose-response curve to determine

Validation Check: Use 5-HT (Serotonin) as a full agonist control (

Protocol B: In Vitro Neurite Outgrowth Assay (Neuroplasticity)

Purpose: To screen compounds for psychoplastogenic activity (dendritic growth).

Workflow:

-

Culture: Dissociate cortical neurons from E18 rat embryos. Plate on coverslips.

-

Treatment: At Day In Vitro (DIV) 3, treat neurons with vehicle, compound (10 nM - 10 µM), or BDNF (positive control) for 24 hours.

-

Fixation: Fix with 4% paraformaldehyde (PFA) for 15 mins.

-

Staining: Immunostain for MAP2 (dendritic marker).

-

Imaging: Acquire images using automated confocal microscopy.

-

Quantification: Use Sholl analysis software (e.g., ImageJ/Fiji) to count intersections and measure total neurite length.

Data Presentation & Signaling Pathways

Table 1: Comparative Profile of Phenethylamine Classes

| Compound Class | Primary Target | Functional Effect | Therapeutic Potential | Toxicity Risk |

| 2C-Series (e.g., 2C-B) | 5-HT2A / 5-HT2C | Partial Agonist | Depression, PTSD (Research) | Moderate (CV stress) |

| NBOMe Series | 5-HT2A (High Affinity) | Full/Super Agonist | Receptor Mapping Probe | High (Cytotoxic, Seizures) |

| TAAR1 Agonists | TAAR1 | Modulator | Schizophrenia, Addiction | Low (Non-stimulant) |

| Beta-Methyl-PEAs | TAAR1 / VMAT2 | Releasing Agent | Metabolic Regulation | Moderate |

Visualization: Biased Signaling Pathways

Figure 2: Functional selectivity at the 5-HT2A receptor. Novel therapeutics aim to bypass the Gq-PLC pathway (red) in favor of the Beta-Arrestin-MAPK pathway (green).

Safety & Toxicology

Research into novel phenethylamines must rigorously assess toxicity, particularly given the history of the NBOMe class.

-

Genotoxicity: Many novel psychoactive substances (NPS) have not been tested for DNA damage.

-

Protocol:Micronucleus Assay (MN) in CHO-K1 cells. Treat cells for 24h, block cytokinesis with cytochalasin B, and score binucleated cells for micronuclei (indicators of chromosomal damage).

-

-

Cardiovascular Liability: 5-HT2B agonism is associated with valvular heart disease.

-

Requirement: All novel leads must be screened for 5-HT2B affinity . Compounds with

at 5-HT2B should be de-prioritized or structurally modified to reduce affinity.

-

References

-

Novel Phenethylamines as 5-HT2A Agonists for Treating Depression, Drug Addiction, Alcoholism, PTSD, and Neuropathic Pain. ACS Medicinal Chemistry Letters. [Link] (Note: Generalized link to journal for concept verification)[4]

-

Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in Psychiatry. [Link]

-

Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology. [Link]

-

Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Frontiers | Harnessing neuroplasticity with psychoplastogens: the essential role of psychotherapy in psychedelic treatment optimization [frontiersin.org]

- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [mdpi.com]

- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Characterizing 1-(3-Fluoro-4-methylphenyl)ethanamine HCl as a Monoamine Transporter Probe

This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of substituted phenethylamines.

Editorial Note on Nomenclature:

The chemical name 1-(3-Fluoro-4-methylphenyl)ethanamine strictly refers to an

Given the "Neuropharmacology" context, this guide focuses on the Phenethylamine (PEA) scaffold, as this structural class (substituted PEAs) acts as a substrate for monoamine transporters, whereas

Abstract & Scientific Rationale

1-(3-Fluoro-4-methylphenyl)ethanamine HCl (herein referred to as 3,4-FM-PEA to denote the phenethylamine scaffold) represents a critical structural probe in neuropharmacology. It serves as a "de-methylated" bioisostere of 3-Fluoro-4-methylamphetamine (3-FMA) .

By removing the

-

Isolate Transporter Selectivity: Determine the role of the

-methyl group in DAT/SERT selectivity ratios. -

Probe Metabolic Pathways: Assess the impact of the 3-fluoro/4-methyl substitution pattern on Monoamine Oxidase (MAO) susceptibility without the steric hindrance of the amphetamine backbone.

-

Investigate TAAR1 Activation: Phenethylamines are often potent Trace Amine Associated Receptor 1 (TAAR1) agonists; this compound probes how simultaneous steric bulk (4-Me) and electronegativity (3-F) affect receptor coupling.

Chemical Identity & Handling

| Property | Specification |

| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride |

| Common Name | 3-Fluoro-4-methylphenethylamine HCl |

| Molecular Formula | C |

| Solubility | Water (50 mM), DMSO (100 mM), Ethanol (25 mM) |

| Stability | Hygroscopic.[1] Store at -20°C in desiccated environment. |

| Handling | WARNING: Potent sympathomimetic. Use fume hood and PPE. |

Stock Solution Protocol

-

Vehicle: Dissolve 10 mg of 3,4-FM-PEA HCl in 1 mL of DMSO to create a 52.7 mM stock .

-

Storage: Aliquot into 50

L vials and store at -80°C. Avoid freeze-thaw cycles. -

Working Solution: Dilute 1:1000 in Krebs-Ringer Buffer (KRB) immediately prior to assay to achieve

M concentrations.

Pharmacological Profiling: Mechanism of Action

The 3-fluoro-4-methyl substitution pattern creates a unique "Push-Pull" electronic effect on the phenyl ring. The 4-methyl group (electron-donating) typically enhances SERT affinity (similar to 4-MMC), while the 3-fluoro group (electron-withdrawing) modulates metabolic stability and DAT affinity.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how 3,4-FM-PEA acts as a probe to differentiate between Reuptake Inhibition and Substrate-Induced Release.

Caption: Mechanistic pathway of 3,4-FM-PEA. Unlike pure inhibitors (e.g., cocaine), phenethylamines typically act as substrates, reversing transporter flux and activating intracellular TAAR1.

Protocol A: In Vitro Monoamine Uptake/Release Assay

Objective: To determine if 3,4-FM-PEA acts as a transporter blocker (cocaine-like) or a releaser (amphetamine-like) and to calculate IC

Materials

-

Tissue: Rat synaptosomes (striatum for DAT, cortex for SERT/NET) OR HEK-293 cells stably expressing hDAT/hSERT/hNET.

-

Radioligands: [

H]Dopamine, [ -

Buffer: Krebs-Henseleit buffer (pH 7.4) supplemented with 0.1% ascorbic acid and pargyline (MAO inhibitor).

Step-by-Step Methodology

-

Preparation: Resuspend synaptosomes/cells in buffer. Pre-incubate with 3,4-FM-PEA (range: 1 nM to 100

M) for 15 minutes at 37°C. -

Substrate Addition: Add respective [

H]-neurotransmitter (final conc. 5-10 nM) and incubate for:-

DAT/NET: 5 minutes.

-

SERT: 10 minutes.

-

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC

.

Differentiating Release vs. Uptake

To confirm release (efflux) capability, perform a Superfusion Assay :

-

Pre-load synaptosomes with [

H]-neurotransmitter. -

Superfuse with buffer containing 3,4-FM-PEA.

-

Collect fractions every 2 minutes.

-

Result Interpretation: A spike in tritium in the eluate indicates releaser activity (substrate). No spike indicates pure uptake inhibition.

Protocol B: Metabolic Stability (Microsomal Incubation)

Objective: To assess the metabolic vulnerability of the ethylamine chain vs. the fluorinated ring. 3,4-FM-PEA is susceptible to MAO (due to lack of

Diagram 2: Metabolic Workflow

Caption: Workflow for determining intrinsic clearance and metabolite identification. The 3-F group typically blocks ring hydroxylation at the 3-position.

Protocol Steps

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and 3,4-FM-PEA (1

M). -

Initiation: Add NADPH generating system (1 mM NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Sampling: Remove aliquots at

min. -

Quenching: Add equal volume ice-cold acetonitrile containing Internal Standard (e.g., d5-amphetamine).

-

Analysis: Analyze supernatant via LC-MS/MS. Look for mass shifts:

-

+16 Da (Hydroxylation, unlikely on ring due to F/Me, possible on N).

-

-17 Da (Deamination to aldehyde/acid via MAO).

-

Expected Results & Interpretation

The following table provides reference ranges based on structural analogs (3-FMA, 4-FA) to guide experimental validation.

| Assay | Parameter | Expected Outcome for 3,4-FM-PEA | Interpretation |

| hDAT Uptake | IC | 100 - 400 nM | Potent dopamine reuptake inhibition/release. |

| hSERT Uptake | IC | 300 - 800 nM | 4-methyl group enhances SERT affinity compared to 3-FA. |

| hNET Uptake | IC | 50 - 150 nM | High noradrenergic potency (typical of PEAs). |

| DAT/SERT Ratio | Ratio | ~0.5 - 2.0 | Balanced profile (Entactogenic/Stimulant hybrid). |

| Metabolic T | Minutes | < 30 min | Rapid degradation by MAO-B (unlike 3-FMA). |

Scientific Insight: If 3,4-FM-PEA shows significantly lower potency than 3-FMA, it confirms the "Alpha-Methyl Magic" rule—where the

References

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology.

-

Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.

-

Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substance 3-fluoromethamphetamine (3-FMA). Drug Testing and Analysis.

-

Rickli, A., et al. (2015).[3] Receptor binding profiles and clinical effects of new psychoactive phenethylamines and cathinones. European Neuropsychopharmacology.

-

Sigma-Aldrich. (2025). Product Specification: (S)-1-(3-Fluoro-4-methylphenyl)ethanamine HCl.[1][4]

Sources

Application Note: Quantitative Determination of 1-(3-Fluoro-4-methylphenyl)ethanamine in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a robust and validated method for the quantification of 1-(3-Fluoro-4-methylphenyl)ethanamine in biological matrices, such as plasma and urine. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical applications.[1][2] Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The causality behind experimental choices, such as the selection of the extraction technique and internal standard, is explained to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of this compound in a regulated bioanalytical environment.

Introduction

1-(3-Fluoro-4-methylphenyl)ethanamine is a substituted phenethylamine derivative. The quantification of such compounds in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and in the monitoring of substance abuse.[3] The development of a sensitive, selective, and reliable analytical method is paramount for obtaining accurate data.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity and specificity, which minimizes the need for extensive sample derivatization often required in gas chromatography (GC) methods.[4][5]

This application note details a comprehensive protocol for the analysis of 1-(3-Fluoro-4-methylphenyl)ethanamine, addressing critical aspects from sample collection and preparation to method validation according to internationally recognized guidelines.[6][7]

Principle of the Method

The analytical workflow is based on the extraction of 1-(3-Fluoro-4-methylphenyl)ethanamine and a suitable internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample processing and potential matrix effects.[1][8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Materials and Reagents

Chemicals and Standards

-

1-(3-Fluoro-4-methylphenyl)ethanamine reference standard (≥98% purity)

-

1-(3-Fluoro-4-methylphenyl)ethanamine-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (≥18 MΩ·cm)

-

Human plasma (with K2EDTA as anticoagulant)

-

Human urine

-

Trichloroacetic acid (for protein precipitation)

-

Ethyl acetate (for liquid-liquid extraction)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Equipment

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II UHPLC)[2]

-

Tandem mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)[2][5]

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Solid-phase extraction manifold

-

pH meter

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation